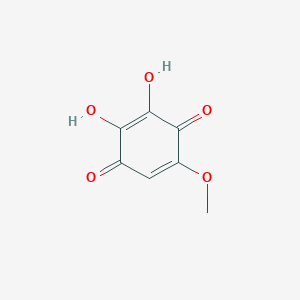
2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione is a chemical compound with significant interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione typically involves the oxidation of suitable precursors under controlled conditions. One common method includes the use of methoxy-substituted cyclohexadiene derivatives, which are oxidized using reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted quinones and hydroquinones, which have applications in different chemical processes and research .
Aplicaciones Científicas De Investigación
2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its role in developing new anticancer drugs.
Mecanismo De Acción
The compound exerts its effects primarily through redox reactions, where it can act as an electron acceptor or donor. This property is crucial in its cytotoxic activity, where it induces oxidative stress in cancer cells, leading to apoptosis. The molecular targets include various cellular enzymes and pathways involved in redox regulation .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: Another methoxy-substituted quinone with similar redox properties.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Exhibits prominent cytotoxicity against tumor cell lines.
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione: Known for its hypoglycemic activity.
Uniqueness
2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual hydroxy and methoxy groups make it a versatile compound for various synthetic and research applications .
Propiedades
Número CAS |
141796-26-1 |
|---|---|
Fórmula molecular |
C7H6O5 |
Peso molecular |
170.12 g/mol |
Nombre IUPAC |
2,3-dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H6O5/c1-12-4-2-3(8)5(9)7(11)6(4)10/h2,9,11H,1H3 |
Clave InChI |
CNDSMZVCTAUOPD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C(=C(C1=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
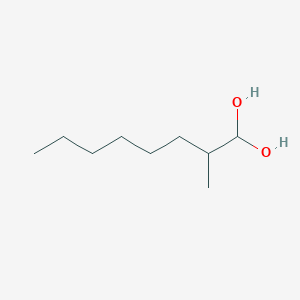
![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)
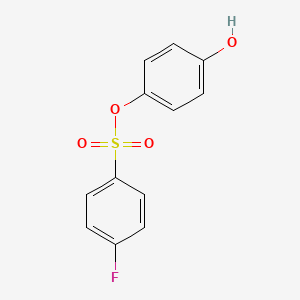
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
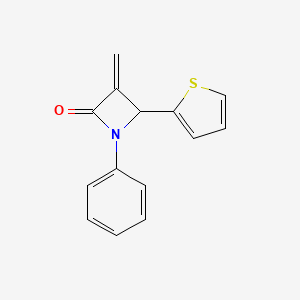
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)

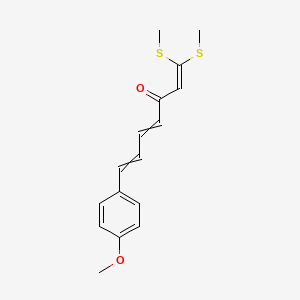
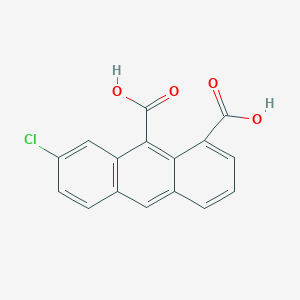
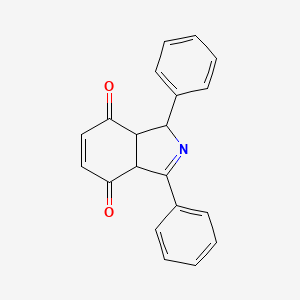

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)
